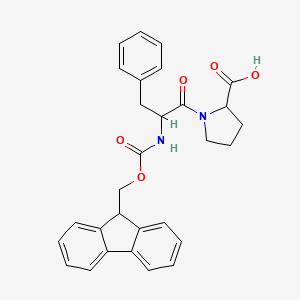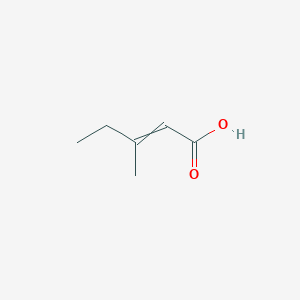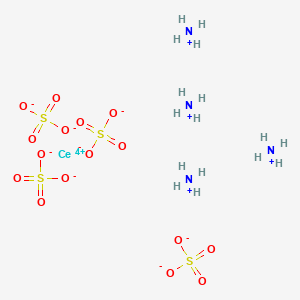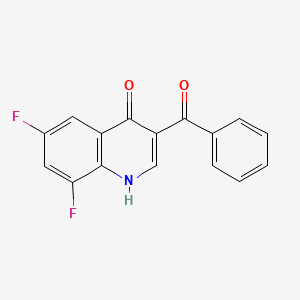![molecular formula C30H24N6O6 B12502952 4,6,16,18,31,33-Hexamino-2,8,14,20,29,35-hexaoxabicyclocalix[4]arene](/img/structure/B12502952.png)
4,6,16,18,31,33-Hexamino-2,8,14,20,29,35-hexaoxabicyclocalix[4]arene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,16,18,31,33-Hexamino-2,8,14,20,29,35-hexaoxabicyclocalix4arene is a complex organic compound with the molecular formula C30H24N6O6 and a molecular weight of 564.55 g/mol . This compound belongs to the class of calixarenes, which are macrocyclic compounds known for their ability to form host-guest complexes with various molecules . The unique structure of 4,6,16,18,31,33-Hexamino-2,8,14,20,29,35-hexaoxabicyclocalix4arene makes it an interesting subject for research in fields such as chemistry, biology, and materials science .
Preparation Methods
The synthesis of 4,6,16,18,31,33-Hexamino-2,8,14,20,29,35-hexaoxabicyclocalix4arene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of precursor molecules under specific conditions to form the macrocyclic structure . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4,6,16,18,31,33-Hexamino-2,8,14,20,29,35-hexaoxabicyclocalix4arene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4,6,16,18,31,33-Hexamino-2,8,14,20,29,35-hexaoxabicyclocalix4arene has a wide range of scientific research applications. In chemistry, it is used as a host molecule in supramolecular chemistry studies, where it can form complexes with various guest molecules . In medicine, it is being explored for its potential use in diagnostic imaging and as a therapeutic agent . In industry, it can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4,6,16,18,31,33-Hexamino-2,8,14,20,29,35-hexaoxabicyclocalix4arene involves its ability to form host-guest complexes with various molecules . The molecular targets and pathways involved depend on the specific application and the guest molecules being studied . For example, in drug delivery systems, the compound can encapsulate therapeutic agents and release them in a controlled manner . In diagnostic imaging, it can bind to specific targets and enhance the contrast of imaging techniques .
Comparison with Similar Compounds
4,6,16,18,31,33-Hexamino-2,8,14,20,29,35-hexaoxabicyclocalix4arene can be compared with other calixarenes and macrocyclic compounds . Similar compounds include calix4arene, calix[6]arene, and calix[8]arene, which have different numbers of repeating units in their macrocyclic structures . The uniqueness of 4,6,16,18,31,33-Hexamino-2,8,14,20,29,35-hexaoxabicyclocalix4arene lies in its specific functional groups and the ability to form stable host-guest complexes with a wide range of molecules .
Properties
Molecular Formula |
C30H24N6O6 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
4,10,16,22,25,31-hexaoxaheptacyclo[11.11.7.13,23.15,9.111,15.117,21.126,30]hexatriaconta-1(24),2,5(36),6,8,11,13,15(35),17,19,21(34),23(33),26(32),27,29-pentadecaene-6,8,18,20,27,29-hexamine |
InChI |
InChI=1S/C30H24N6O6/c31-19-7-21(33)27-10-25(19)37-13-1-14-3-15(2-13)39-29-12-30(24(36)9-23(29)35)42-18-5-16(40-27)4-17(6-18)41-28-11-26(38-14)20(32)8-22(28)34/h1-12H,31-36H2 |
InChI Key |
WRGHFDNKJOEJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C3C=C1OC4=CC(=C(C=C4N)N)OC5=CC(=CC(=C5)OC6=C(C=C(C(=C6)O2)N)N)OC7=C(C=C(C(=C7)O3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B12502871.png)

![(N-methyl-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)acetic acid](/img/structure/B12502875.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12502887.png)
![2-[(3,4-Dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12502902.png)
![4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B12502906.png)
![N-(2-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12502910.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-methylglycinamide](/img/structure/B12502918.png)



![2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B12502926.png)
![Methyl 5-{[(4-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502927.png)
